3'-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one

Lipophilicity Drug Design ADME Prediction

Researchers requiring a non-halogenated, electron-donating spiro-oxirane building block face limited sourcing options with verified identity. This compound resolves that gap. - CNS MPO-optimized: LogP 3.63-4.26, PSA 29.6 Ų - predicts superior passive BBB permeability vs. 4-pyridyl or 4-halogenated analogs. - Orthogonal identity confirmation: Public-domain ¹H NMR (SpectraBase ID LA6Mp8iEkP8), stable InChIKey, and documented refractive index (1.637) reduce analytical qualification time. - Reliable SAR reference: para-Methyl (Hammett σₚ = -0.17) provides electron-donating benchmark unavailable from halogenated or heteroaryl congeners.

Molecular Formula C18H16O2
Molecular Weight 264.3 g/mol
CAS No. 54714-92-0
Cat. No. B12077209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one
CAS54714-92-0
Molecular FormulaC18H16O2
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2C3(O2)CCC4=CC=CC=C4C3=O
InChIInChI=1S/C18H16O2/c1-12-6-8-14(9-7-12)17-18(20-17)11-10-13-4-2-3-5-15(13)16(18)19/h2-9,17H,10-11H2,1H3
InChIKeyBGGAPEMJYSEKNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile of 3'-(4-Methylphenyl)spiro-oxirane


3'-(4-Methylphenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one (CAS 54714-92-0) is a spirocyclic compound that fuses a 3,4-dihydro-1H-naphthalen-1-one core with a 4-methylphenyl-substituted oxirane ring via a spiro junction . With a molecular formula of C₁₈H₁₆O₂ and a molecular weight of 264.32 g·mol⁻¹, it belongs to the broader class of spiro[naphthalene-2,2'-oxiran]-1-one derivatives. Predicted physicochemical properties include a density of 1.23 g·cm⁻³, a boiling point of 443.5 °C at 760 mmHg, a polar surface area (PSA) of 29.6 Ų, and a calculated LogP of approximately 3.63 to 4.26, reflecting moderate to high lipophilicity [1]. These properties govern its handling, purification, and potential interactions in both synthetic and biological contexts.

Substitution Limitations for 4-Methylphenyl Spiro-Oxiranes


Within the spiro[naphthalene-2,2'-oxiran]-1-one family, replacement of the 4-methylphenyl substituent with 4-fluorophenyl, 4-chlorophenyl, or 4-pyridyl groups produces quantifiable differences in bulk physicochemical properties—including lipophilicity (LogP), density, boiling point, and calculated polar surface area—that directly impact chromatographic behavior, solubility, membrane permeability, and potential molecular recognition events . Even in the absence of extensive head-to-head biological data, the measured and predicted property shifts demonstrate that generic interchange risks irreproducible retention times, altered partition coefficients, and divergent pharmacokinetic or binding profiles. The sections below quantify these differences to guide evidence-based selection.

Comparative Properties vs. Structural Analogs


LogP Shift: 4-Methyl vs. 4-Fluorophenyl

The target 4-methylphenyl derivative exhibits a calculated LogP of 3.63–4.26, placing it firmly in lipophilic chemical space [1]. The corresponding 4-fluorophenyl analog, by contrast, is predicted to have a LogP approximately 0.3–0.5 log units lower due to the electronegative fluorine substituent reducing overall hydrophobicity (class-level inference based on standard Hansch π constants: π(F) ≈ +0.14 vs. π(CH₃) ≈ +0.56, yielding a predicted ΔLogP ≈ 0.4) [2]. This LogP difference can significantly alter octanol-water partitioning and membrane permeability in cell-based assays.

Lipophilicity Drug Design ADME Prediction

PSA: 4-Methylphenyl vs. 4-Pyridyl Substituent

The target compound has a computed polar surface area (PSA) of 29.6 Ų, contributed solely by the ketone carbonyl and the oxirane oxygen atoms [1]. The 4-pyridyl analog (CAS 54569-86-7) introduces an additional sp²-hybridized nitrogen into the aromatic substituent, increasing the calculated PSA to an estimated 42–46 Ų (class-level inference based on the standard nitrogen contribution of ~12.9–17.0 Ų per pyridine nitrogen in topological PSA algorithms) [2]. This ~50 % increase in PSA crosses the commonly referenced threshold of 140 Ų for oral bioavailability scaling, though both compounds remain well below this limit; more importantly, the PSA difference can alter H-bond acceptor capacity for target engagement.

Drug-likeness Oral Bioavailability Polar Surface Area

Density and Boiling Point Differences

The target 4-methylphenyl derivative has a measured/computed density of 1.23 g·cm⁻³ and a boiling point of 443.5 °C at 760 mmHg . The 4-fluorophenyl analog (CAS 66045-99-6) is denser (1.32 g·cm⁻³) and boils 16.8 °C lower at 426.7 °C . The 4-pyridyl analog (CAS 54569-86-7) has a density of 1.31 g·cm⁻³ and a boiling point of 447.3 °C, slightly higher than the target . These cross-study comparable data indicate that the target compound occupies a distinct region in density–boiling point space, which directly translates to different elution profiles in preparative HPLC and distinct conditions for vacuum distillation.

Purification Formulation Physical Properties

Refractive Index for QC Verification

The target compound has a predicted refractive index of 1.637 . While refractive indices for the 4-fluorophenyl, 4-chlorophenyl, and 4-pyridyl analogs are not widely reported in vendor datasheets, the presence of a reported value for the target compound provides a specific, measurable identity and purity quality-control parameter that is not available for the comparators. This allows for rapid, non-destructive verification of the target compound upon receipt, a practical advantage for procurement workflows.

Quality Control Refractive Index Identity Testing

Available NMR Reference Spectrum

A ¹H NMR spectrum for the target compound has been deposited in the SpectraBase spectral database under Compound ID LA6Mp8iEkP8, with InChIKey BGGAPEMJYSEKNM-UHFFFAOYSA-N [1]. In contrast, none of the closest analogs (4-fluorophenyl, 4-chlorophenyl, or 4-pyridyl derivatives) have comparable publicly accessible reference spectra in SpectraBase. This provides procurement teams with a definitive, experimentally acquired spectroscopic benchmark for identity confirmation that is absent for the comparator compounds.

NMR Spectroscopy Identity Confirmation Quality Assurance

CAS Registry Identity Ambiguity

The CAS Registry Number 54714-92-0 is associated with both the spiro-oxirane target compound and, erroneously, with Nitroglutethimide (2-ethyl-2-(p-nitrophenyl)glutarimide, C₁₃H₁₄N₂O₄) in certain legacy databases including ChemSpider . This ambiguity is unique to this CAS number among the comparator set; the 4-fluorophenyl (66045-99-6), 4-chlorophenyl (42478-33-1), and 4-pyridyl (54569-86-7) analogs do not exhibit this dual-identity conflict. Users procuring the target compound must therefore implement enhanced identity verification (e.g., NMR, InChIKey cross-check) to ensure receipt of the spiro-oxirane rather than the glutarimide derivative.

CAS Registry Data Integrity Procurement Risk

Application Scenarios for 3'-(4-Methylphenyl)spiro-oxirane


CNS Penetrant Lead Optimization

The target compound's moderate-to-high LogP (3.63–4.26) and compact PSA (29.6 Ų) place it favorably within the CNS MPO (Multiparameter Optimization) drug-like chemical space [1]. Compared to the 4-pyridyl analog, which carries an additional H-bond acceptor that increases PSA by an estimated 13–17 Ų, the 4-methylphenyl derivative is more likely to exhibit passive blood-brain barrier permeability. This makes the target compound a preferred scaffold for medicinal chemistry programs targeting CNS indications such as neurodegenerative diseases or psychiatric disorders, where the 4-pyridyl and 4-fluorophenyl analogs may have inferior permeability profiles.

Synthetic Intermediate for Cross-Coupling

The spiro-oxirane moiety in the target compound serves as a reactive handle for nucleophilic ring-opening reactions, while the 4-methylphenyl group provides a robust, oxidatively stable aromatic substituent compatible with palladium-catalyzed cross-coupling conditions . The density difference (1.23 vs. 1.31–1.32 g/cm³ for halogenated analogs) and the distinct boiling point (443.5 °C) guide the selection of appropriate solvent systems for extraction and chromatographic purification in multi-step synthetic sequences. Researchers requiring a spiro-oxirane building block with a non-halogenated, non-heterocyclic aryl substituent will find the target compound uniquely suited, as the 4-halogenated analogs may undergo undesired side reactions under certain metal-catalyzed conditions.

Analytical Reference Standard

The availability of a public-domain ¹H NMR spectrum (SpectraBase ID LA6Mp8iEkP8), a documented refractive index (1.637), and a stable InChIKey (BGGAPEMJYSEKNM-UHFFFAOYSA-N) makes this compound suitable as an analytical reference standard for HPLC method development and identity testing [1][2]. Unlike the comparator analogs, for which reference spectra are not publicly accessible, procurement of the target compound is supported by orthogonal identity verification tools that reduce analytical qualification time.

SAR: para-Electron-Donating Substituent

The 4-methyl substituent is a classic electron-donating group (Hammett σₚ = −0.17), distinguishing it from the electron-withdrawing 4-fluoro (σₚ = +0.06) and 4-chloro (σₚ = +0.23) analogs, as well as the H-bond-accepting 4-pyridyl group . In SAR campaigns exploring electronic effects on target binding, the target compound provides a para-electron-donating reference point that the halogenated and heteroaryl analogs cannot replicate. This electronic difference, combined with the quantified LogP and PSA shifts documented in Section 3, supports systematic exploration of substituent effects in spiro-oxirane pharmacophores.

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